molecular formula C24H20N4O4 B14243194 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B14243194
M. Wt: 428.4 g/mol
InChI Key: YJWGDGLILBZLND-UHFFFAOYSA-N
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Description

2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and various functional groups such as amino, nitro, and carbonitrile groups. The presence of these functional groups makes this compound highly reactive and versatile in various chemical reactions.

Preparation Methods

The synthesis of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano[3,2-c]pyridine Core: This step involves the condensation of a suitable aldehyde with a malononitrile derivative in the presence of a base, such as piperidine, to form the pyrano[3,2-c]pyridine core.

    Functional Group Introduction: The introduction of the amino, nitro, and phenylethyl groups is achieved through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution using an appropriate amine, while the nitro group can be introduced through nitration reactions using nitric acid.

    Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenylethyl groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro group to convert it into an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.

Scientific Research Applications

2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, while its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparison with Similar Compounds

Similar compounds to 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile include other pyrano[3,2-c]pyridine derivatives with different functional groups. These compounds share a similar core structure but differ in their reactivity and biological activities due to variations in their functional groups. Some examples of similar compounds include:

    2-amino-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile: Lacks the methyl group at the 7-position.

    2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxamide: Has a carboxamide group instead of a carbonitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C24H20N4O4/c1-15-12-20-22(24(29)27(15)11-10-16-6-3-2-4-7-16)21(19(14-25)23(26)32-20)17-8-5-9-18(13-17)28(30)31/h2-9,12-13,21H,10-11,26H2,1H3

InChI Key

YJWGDGLILBZLND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N1CCC4=CC=CC=C4

Origin of Product

United States

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